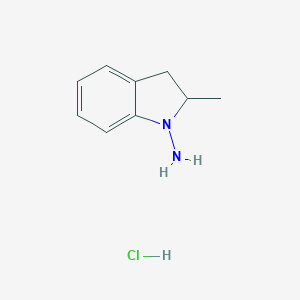

2-Methylindolin-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRKULRSHGFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372182 | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-47-2, 102789-79-7 | |

| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindolin-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylindolin-1-amine hydrochloride physical and chemical properties

An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No: 31529-47-2, 102789-79-7). Primarily known as a key synthetic intermediate for the pharmaceutical agent Indapamide, this document details its characteristics and relevant experimental protocols.[][2] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. It typically presents as a solid, ranging in color from white to light brown.[3][4][5] Its molecular structure, consisting of a methyl-substituted indoline ring with an amino group at the 1-position, makes it a versatile building block.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [][6][7] |

| Synonyms | 1-Amino-2-methylindoline HCl, Indapamide Impurity C HCl | [][3][6] |

| CAS Number | 31529-47-2; 102789-79-7 | [][6][7][8] |

| Molecular Formula | C₉H₁₃ClN₂ | [][6][7][8] |

| Molecular Weight | 184.67 g/mol | [][5][6][8] |

| Appearance | White to off-white or light brown crystalline powder | [3][4][5] |

| Melting Point | >163°C (decomposition) | [3] |

| Solubility | Soluble in water, methanol, DMSO; Slightly soluble in chloroform and ethyl acetate | [3][5] |

| Purity | Typically >95-98% | [][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step chemical process, often starting from 2-methylindoline. The protocol involves the formation of an N-nitroso intermediate, followed by a reduction step.

General Synthesis Pathway

The logical workflow for the synthesis is outlined below. This process involves nitrosation of the secondary amine of the indoline ring, followed by reduction of the nitroso group to an amino group.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.[9][10]

Materials:

-

2-methylindoline (1.0 eq)

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Zinc Dust

-

Ammonium Carbonate

-

Toluene

Procedure:

-

Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.[9][10]

-

Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution. Cool the mixture to 15°C.[9][10]

-

Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C. This step forms the N-nitroso intermediate.[9][10]

-

Neutralization: Adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.[9][10]

-

Reduction: Add 156 g of zinc dust to the mixture. While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[9][10]

-

Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C before filtering to remove inorganic solids.[9][10]

-

Extraction & Isolation: Wash the filtered residue with toluene. Combine the filtrate and washes, and separate the aqueous layer. The toluene is removed under vacuum, and the resulting residue (the free base, 1-amino-2-methylindoline) can be recrystallized.[10]

-

Hydrochloride Salt Formation: The isolated free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to crystallize the final hydrochloride salt product.

Application in Drug Development

The primary and most critical application of this compound is its role as a key intermediate in the synthesis of Indapamide.[] Indapamide is a thiazide-like diuretic used for the treatment of hypertension. The structural integrity and purity of the this compound intermediate are paramount to the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]

Caption: Role of 2-Methylindolin-1-amine HCl in pharmaceutical synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS) and GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area or under a fume hood.[3] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Store the compound in a cool, dry place, under an inert atmosphere if possible, and away from incompatible materials.[3]

Conclusion

This compound is a fine chemical with well-defined physical and chemical properties. Its significance is firmly established within the pharmaceutical industry, particularly for the synthesis of Indapamide. The detailed synthesis protocol provided herein offers a clear pathway for its preparation. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and commercial drug development.

References

- 2. nbinno.com [nbinno.com]

- 3. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]

- 7. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anaxlab.com [anaxlab.com]

- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

In-Depth Technical Guide: 2-Methylindolin-1-amine hydrochloride (CAS: 102789-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride, with the CAS number 102789-79-7, is a heterocyclic amine of growing interest in the pharmaceutical and medicinal chemistry sectors. Primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide, recent research has begun to illuminate its broader therapeutic potential, including antimicrobial and anticancer activities.[1] Its indoline core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the organic base 2-methylindolin-1-amine. The presence of the hydrochloride group generally enhances the compound's stability and water solubility compared to its freebase form.

| Property | Value | Reference |

| CAS Number | 102789-79-7 | |

| Molecular Formula | C₉H₁₃ClN₂ | [2] |

| Molecular Weight | 184.67 g/mol | [2] |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [2] |

| Synonyms | 1-Amino-2-methylindoline hydrochloride, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride, Indapamide EP Impurity C (HCl salt) | [3] |

| Appearance | White to off-white or light brown crystalline powder | |

| Melting Point | >163 °C (decomposition) | |

| Solubility | Soluble in water and methanol. Slightly soluble in chloroform. | |

| Storage Conditions | Store at 2-8°C in a well-ventilated, dry place, under an inert atmosphere. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that starts from 2-methylindoline. A common synthetic route involves the N-nitrosation of 2-methylindoline followed by reduction of the resulting N-nitroso intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on methods described in the patent literature.

Materials:

-

2-Methylindoline

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Zinc dust (Zn)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Toluene

-

Heptane

Procedure:

-

N-Nitrosation: Dissolve 140 g of 2-methylindoline in 1 liter of methanol. Cool the solution to 15°C and add approximately 95 ml of concentrated hydrochloric acid. Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise while maintaining the temperature between 5-10°C.[4][5]

-

Reduction: Adjust the pH of the reaction mixture to approximately 7.5 with sodium bicarbonate. Add 156 g of zinc dust to the mixture. While keeping the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[4][5]

-

Work-up and Isolation: Stir the mixture at 5-10°C, then warm to 40°C and filter. Wash the residue with toluene. Separate the combined filtrate and washes, and discard the aqueous layer. Remove the toluene in vacuo.[4][5]

-

Recrystallization and Salt Formation: Recrystallize the residue from heptane to yield 1-amino-2-methylindoline. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

Caption: Synthetic pathway for this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

| Analytical Method | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A common method involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the indoline structure and the presence of the methyl group. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Mass spectrometry will confirm the molecular weight of the free base and provide a fragmentation pattern that can be used for structural confirmation. |

Biological Activity and Potential Applications

While the primary application of this compound is as a precursor to Indapamide, emerging research suggests intrinsic biological activities of the indoline scaffold.

Antimicrobial Activity

Indole derivatives have been investigated for their antimicrobial properties.[6][7][8] Studies on various indole-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, including multi-drug-resistant strains.[7][8] The proposed mechanisms of action for some indole derivatives include the inhibition of efflux pumps and biofilm formation.[6] While specific studies on this compound are limited, its structural similarity to other bioactive indoles suggests it may be a promising candidate for further antimicrobial research.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, both natural and synthetic.[9][10][11] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many indole compounds have been found to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[1][12]

-

Cell Cycle Arrest: Indole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[13][14][15][16] This is frequently mediated by the upregulation of cell cycle inhibitors like p21 and p53 and the downregulation of cyclin-dependent kinases (CDKs).[13][16]

Caption: Potential anticancer mechanisms of indole derivatives.

While these mechanisms have been established for other indole-containing molecules, further research is required to determine if this compound exerts its potential anticancer effects through similar pathways.

Application in Drug Development: Synthesis of Indapamide

The most significant application of this compound is as a key building block in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension.

Experimental Protocol: Synthesis of Indapamide

The synthesis involves the acylation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.

Materials:

-

This compound

-

4-Chloro-3-sulfamoylbenzoyl chloride

-

Aprotic solvent (e.g., Tetrahydrofuran)

-

Base (e.g., Triethylamine)

Procedure:

-

Suspend this compound in an aprotic solvent such as tetrahydrofuran.

-

Add a base, for example, triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature.

-

After the reaction is complete, the product, Indapamide, can be isolated and purified by filtration and recrystallization.

Caption: Synthesis of Indapamide from 2-Methylindolin-1-amine.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[17]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

-

In case of skin contact: Wash with plenty of soap and water.[17]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable compound with a well-established role in the pharmaceutical industry as a key intermediate for Indapamide. Beyond this, its indoline core presents a promising scaffold for the discovery of new drugs, with potential applications in antimicrobial and anticancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and biological activities to aid researchers in exploring the full potential of this versatile molecule. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic promise.

References

- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Indole-3-carbinol induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel antitumour indole alkaloid, Jerantinine A, evokes potent G2/M cell cycle arrest targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

2-Methylindolin-1-amine hydrochloride molecular structure and weight

An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in the manufacturing of the diuretic and antihypertensive agent, Indapamide.[][2] This document details its molecular structure, physicochemical properties, and a documented synthesis protocol.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃ClN₂ | [][3][4] |

| Molecular Weight | 184.67 g/mol | [][2][5][6][7][8] |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [][3][7] |

| CAS Number | 31529-47-2 | [][3][5] |

| Appearance | Solid, Almost white or Light brown crystalline powder | [][2] |

| Purity | > 95% | [] |

| Melting Point | 170-172 °C | [9] |

| Boiling Point | 256.9 °C at 760 mmHg | [2] |

| Flash Point | 130.2 °C | [2] |

Molecular Structure

The molecular structure of this compound is depicted below. Standard chemical identifiers are provided for use in chemical drawing software and databases.

-

SMILES: CC1CC2=CC=CC=C2N1N.Cl[][6]

-

InChI: InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H[][3][6][7]

-

InChIKey: RITRKULRSHGFQQ-UHFFFAOYSA-N[][6]

Experimental Protocols

The following section details a method for the preparation of this compound as described in the literature.[9]

Synthesis of 1-Amino-2-Methylindoline Hydrochloride [9]

-

Step 1: Dissolution. 135.9 g of 2-methylindoline is dissolved in 750 ml of methanol.

-

Step 2: Acidification. 100 ml of concentrated hydrochloric acid is added to the solution.

-

Step 3: Cooling. The solution is then cooled to 15 °C.

-

Step 4: Nitrosation. A 33% aqueous solution of sodium nitrite is slowly added until the presence of excess nitrite is detected.

-

Step 5: Reaction. The reaction mixture is stirred for 30 minutes.

-

Step 6: Reduction. Following the stirring, 100 g of ammonium chloride is added to the mixture.

-

Step 7: Further Reaction. The mixture is stirred for an additional period to complete the reduction to the N-amino compound.

-

Step 8: Isolation. The product, 1-Amino-2-methylindoline hydrochloride, is isolated from the reaction mixture. The resulting product has a melting range of 170°-172° C.[9]

Biological Activity and Signaling Pathways

This compound is primarily recognized as a synthetic intermediate and an impurity in the production of Indapamide.[][2][7] As such, there is no publicly available information detailing its specific biological activity or associated signaling pathways. Research is focused on its synthesis and its role as a precursor rather than its pharmacological effects.

References

- 2. echemi.com [echemi.com]

- 3. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. 31529-47-2|this compound|BLD Pharm [bldpharm.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]

- 8. anaxlab.com [anaxlab.com]

- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Methylindolin-1-amine hydrochloride, a key intermediate in the production of various pharmaceutical compounds, most notably the antihypertensive drug Indapamide.[1][2] This document details experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflow.

Physicochemical Properties

This compound is a stable salt form of the free base, 2-Methylindolin-1-amine.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃ClN₂ | [3] |

| Molecular Weight | 184.67 g/mol | [3][] |

| Appearance | Almost white or light brown crystalline powder | [5] |

| Melting Point | 170-172 °C | [6] |

| CAS Number | 102789-79-7 | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: N-nitrosation of 2-methylindoline followed by reduction of the nitroso group to an amino group. The resulting free base is then converted to its hydrochloride salt. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-amino-2-methylindoline, the free base of the target compound, based on established methods.[6][7]

Materials:

-

2-methylindoline

-

Methanol

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Zinc dust

-

Ammonium acetate

-

Toluene

Procedure:

-

Dissolution and Coagulation: Dissolve 135.9 g of 2-methylindoline in 750 ml of methanol. Add 100 ml of concentrated hydrochloric acid to the solution. Cool the solution to 15°C.

-

Nitrosation: Slowly add a 33% solution of sodium nitrite in water until the presence of excess nitrite is observed (indicated by a positive starch-iodide paper test). Stir the reaction mixture for 30 minutes.

-

Reduction: Add 100 g of ammonium acetate to the reaction mixture. Cool the mixture to 25-30°C. Add 160 g of zinc dust over a period of 20 minutes. Then, add 670 g of ammonium acetate in small portions over a period of 40 minutes.

-

Extraction and Isolation: Stir the mixture for approximately 60 minutes. Extract the mixture four times with a total of 1 liter of toluene.

-

Salt Formation: To the combined toluene extracts, add 100 ml of concentrated hydrochloric acid and 80 g of ice. Cool the mixture and filter to obtain the solid this compound product.[6]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.

| Analysis | Expected Results |

| ¹H NMR | Predicted signals for aromatic protons, the methine proton at C2, the methylene protons at C3, the methyl protons, and the amine protons. The exact chemical shifts are dependent on the solvent used. |

| ¹³C NMR | Predicted signals corresponding to the aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂) at m/z 148.10. |

Application in Drug Development: Synthesis of Indapamide

This compound is a crucial intermediate in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension.[2] The synthesis involves the acylation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.

Caption: Synthesis of Indapamide from this compound.

Signaling Pathway of Indapamide

For drug development professionals, understanding the mechanism of action of the final active pharmaceutical ingredient (API) is critical. Indapamide exerts its antihypertensive effects through a dual mechanism:

-

Diuretic Action: It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which reduces blood volume.

-

Vasodilatory Action: Indapamide has a direct effect on vascular smooth muscle cells, causing vasodilation and reducing peripheral resistance. This effect is thought to be mediated by a decrease in the sensitivity of vascular smooth muscle to vasoconstrictors.

Caption: Mechanism of action of Indapamide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein are valuable for researchers and scientists involved in the synthesis of this key pharmaceutical intermediate. Furthermore, the contextual information regarding its application in the synthesis of Indapamide and the mechanism of action of this important antihypertensive drug is pertinent for professionals in drug development. The provided visualizations of the synthetic workflow and signaling pathway offer a clear and concise summary of the core concepts.

References

- 1. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Analysis of 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylindolin-1-amine hydrochloride (CAS: 31529-47-2). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents a detailed analysis of its parent compound, 2-methylindoline, and provides expert predictions for the spectral characteristics of the hydrochloride salt. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and quality control of this compound, a key intermediate in the synthesis of pharmaceuticals such as the diuretic Indapamide.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Accurate and thorough spectroscopic characterization is paramount for verifying its structure, assessing its purity, and ensuring its suitability for further synthetic transformations. This guide covers the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the N-amino group and its protonation in the hydrochloride salt will induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent 2-methylindoline.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (4H) | 7.0 - 7.5 | m | 4H | Protons on the benzene ring. |

| CH (H2) | 4.0 - 4.5 | m | 1H | Deshielded due to adjacent nitrogen. |

| CH₂ (H3) | 2.8 - 3.3 | m | 2H | Diastereotopic protons, may show complex splitting. |

| CH₃ | 1.2 - 1.5 | d | 3H | Coupled to the H2 proton. |

| NH₃⁺ | 9.0 - 11.0 | br s | 3H | Broad signal due to exchange and quadrupolar effects, disappears on D₂O exchange. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary Aromatic | 145 - 150 | Attached to nitrogen. |

| Aromatic CH | 120 - 130 | Four signals expected. |

| Quaternary Aromatic | 125 - 130 | Bridgehead carbon. |

| CH (C2) | 55 - 65 | Deshielded by adjacent nitrogens. |

| CH₂ (C3) | 30 - 40 | |

| CH₃ | 15 - 25 |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the amine salt, aromatic ring, and aliphatic moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, broad | N-H stretching of the ammonium salt (NH₃⁺). |

| 3100 - 3000 | Medium | Aromatic C-H stretching. |

| 2980 - 2850 | Medium | Aliphatic C-H stretching. |

| ~1600 | Medium, sharp | N-H bending of the ammonium salt. |

| 1600, 1480 | Medium | C=C stretching of the aromatic ring. |

| 1350 - 1250 | Strong | Aromatic C-N stretching. |

| 1250 - 1020 | Medium | Aliphatic C-N stretching. |

| 750 - 700 | Strong | Out-of-plane C-H bending for ortho-disubstituted benzene. |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The observed mass will correspond to the protonated free base (the cation).

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 149.12 | [M+H]⁺, where M is the free base (C₉H₁₂N₂). |

| 132.09 | Loss of NH₃. |

| 118.08 | Loss of the amino group and a methyl radical. |

The exact mass of the free base (1-Amino-2-methylindoline) is 148.10 Da. The monoisotopic mass of the hydrochloride salt is 184.0767261 Da.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed above.

3.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data using an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

3.2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

-

3.3. Mass Spectrometry

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample should be free of non-volatile salts and buffers.

-

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

4.1. Experimental Workflow

Caption: General experimental workflow for the spectroscopic analysis of this compound.

4.2. Logical Relationship for Spectral Interpretation

References

An In-Depth Technical Guide to the Solubility of 2-Methylindolin-1-amine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-Methylindolin-1-amine hydrochloride in a variety of common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, this document outlines standard experimental protocols, data presentation formats, and key factors influencing solubility. This information is intended to equip researchers with the necessary tools to conduct their own solubility assessments for this compound and similar chemical entities.

Introduction to Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the physiological fluids of the body. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and characterization of a compound's solubility profile across various solvents is a fundamental step in the pre-formulation and formulation development stages.

This guide focuses on this compound, an amine hydrochloride salt. The hydrochloride form is often utilized to improve the solubility and stability of parent amine compounds. The solubility of this compound in different solvents will dictate its suitability for various analytical techniques, formulation strategies, and in vitro/in vivo studies.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

2.1. Materials and Equipment

-

This compound

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2.2. Experimental Procedure

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by taking the dilution factor into account.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and concise table to facilitate comparison between different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Deionized Water | 25 | |||

| PBS (pH 7.4) | 37 | |||

| 0.1 N HCl | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| Acetone | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound. It is crucial to consider and control these variables during experimental determination.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is essential to maintain a constant and recorded temperature during the experiment.

-

pH of the Solvent: For ionizable compounds like amine hydrochlorides, the pH of the aqueous solvent plays a significant role. The solubility of a basic compound's hydrochloride salt is typically higher at a lower pH where it is fully ionized.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized and highly pure sample is recommended.

-

Ionic Strength of the Solvent: The presence of other salts in the solution can influence the solubility of the compound of interest.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocol and considering the factors that influence solubility, researchers can generate reliable and reproducible data. This information is invaluable for guiding further research and development activities, including formulation design, analytical method development, and the planning of non-clinical and clinical studies. The systematic approach outlined herein will enable a thorough characterization of this important chemical entity.

Unveiling the Therapeutic Potential of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride, a heterocyclic amine, is primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide. However, emerging evidence suggests that this compound and its derivatives may possess a broader range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the potential biological activities of this compound. It details generalized experimental protocols for assessing these activities and discusses the potential signaling pathways involved, based on the known mechanisms of the broader class of indole and indoline derivatives. This document aims to serve as a foundational resource to stimulate further research into the therapeutic applications of this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride |

| CAS Number | 102789-79-7[1] |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Appearance | Almost white or light brown crystalline powder |

| Melting Point | Not available |

| Boiling Point | 256.9 °C at 760 mmHg |

| Solubility | Not available |

Potential Biological Activities

While specific research on this compound is sparse, preliminary information suggests potential efficacy in two key therapeutic areas: antimicrobial and anticancer applications.[1] The indoline scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.

Antimicrobial Activity

There are indications that this compound exhibits inhibitory effects against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[1] This suggests a potential broad-spectrum antimicrobial activity.

Quantitative Data:

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains have not been reported in publicly accessible literature. For illustrative purposes, the following table demonstrates how such data would be presented.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 29213) | Data not available | - |

| Escherichia coli (ATCC 25922) | Data not available | - |

Anticancer Activity

Research into the anticancer potential of this compound suggests it may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[1] These are two critical mechanisms for the effective elimination of cancer cells.

Quantitative Data:

Specific IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are not currently available. The table below is a template for how such data would be displayed.

| Cancer Cell Line | IC50 (µM) | Reference |

| Human breast cancer (MCF-7) | Data not available | - |

| Human colon cancer (HCT116) | Data not available | - |

| Human lung cancer (A549) | Data not available | - |

Experimental Protocols

The following are detailed, generalized methodologies for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Potential Signaling Pathways

Based on the activities of other indole derivatives, this compound may exert its anticancer effects by modulating key cellular signaling pathways.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Indole derivatives have been shown to modulate this pathway.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells and its activation promotes cell growth and survival. Some indoline derivatives have been shown to inhibit EGFR signaling.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. The preliminary indications of its antimicrobial and anticancer activities warrant a more in-depth investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the MIC values against a panel of clinically relevant bacteria and the IC50 values against a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a framework for initiating such investigations, which could ultimately unlock the full therapeutic potential of this promising compound.

References

The Emerging Therapeutic Landscape of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride, a molecule traditionally recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide, is garnering increasing attention for its intrinsic therapeutic potential.[1] Emerging research indicates that this indoline derivative possesses promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, including available data on related compounds, detailed experimental protocols for analogous studies, and visualizations of relevant biological pathways and experimental workflows. While direct quantitative data for this compound remains limited, this document serves as a foundational resource for researchers aiming to explore and expand upon its therapeutic possibilities.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound (CAS: 102789-79-7) is a chiral heterocyclic amine whose established role has been primarily in the synthesis of pharmaceuticals.[2] However, recent investigations into its biological activity suggest a broader therapeutic scope, particularly in the fields of oncology and infectious diseases.[1] Preliminary studies indicate that this compound may exert its effects through the induction of apoptosis and cell cycle arrest in cancer cells and by inhibiting the growth of pathogenic bacteria.[1] This guide synthesizes the available, albeit nascent, research and provides a framework for future investigation.

Anticancer Potential

While specific quantitative data on the anticancer activity of this compound is not yet prevalent in peer-reviewed literature, the broader class of indoline derivatives has shown significant promise. Research indicates that these compounds can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[1]

Quantitative Data on Related Indoline Derivatives

To illustrate the potential of the indoline scaffold, the following table summarizes the cytotoxic activity of various indoline derivatives against several human cancer cell lines. It is crucial to note that this data is for related compounds and not for this compound itself.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indolin-2-one Derivatives | Compound 9 (Chlorine-substituted) | HepG-2 (Liver) | 2.53 | [3] |

| MCF-7 (Breast) | 7.54 | [3] | ||

| Compound 20 (Chlorine-substituted) | HepG-2 (Liver) | 3.08 | [3] | |

| MCF-7 (Breast) | 5.28 | [3] | ||

| 2-Substituted Indoline Imidazolium Salts | Compound 25 | MCF-7 (Breast) | 0.24 - 1.18 | [1] |

| SW480 (Colon) | 0.24 - 1.18 | [1] | ||

| SMMC-7721 (Liver) | 0.24 - 1.18 | [1] | ||

| HL-60 (Leukemia) | 0.24 - 1.18 | [1] |

Postulated Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of indoline derivatives are often attributed to their ability to trigger apoptosis and interfere with the cell cycle. The diagram below illustrates a generalized pathway for apoptosis induction, a potential mechanism for this compound.

Caption: Postulated apoptosis induction pathway.

Experimental Protocols

This protocol is adapted from studies on indoline derivatives and can be used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol provides a general framework for detecting apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

This protocol outlines the steps for analyzing the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Antimicrobial Potential

Emerging evidence suggests that this compound exhibits inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] This broad-spectrum activity highlights its potential as a lead compound for the development of new antimicrobial agents.

Quantitative Data on Related Indoline Derivatives

Similar to the anticancer data, specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published. The following table presents data for other indoline derivatives to demonstrate the antimicrobial potential of this chemical class.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Compound 4b | Enterococcus faecalis | >6000 | [4] |

| Staphylococcus aureus | 750 | [4] | ||

| Compound 4h | Enterococcus faecalis | 375 | [4] | |

| Staphylococcus aureus | 750 | [4] | ||

| Human Defensins (for comparison) | hBD-3 | Staphylococcus aureus | 1 (0.5-4) | [5] |

| Escherichia coli | 4 (4-8) | [5] |

Experimental Protocols

This is a standard method to quantify the antimicrobial activity of a compound.

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

- 1. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Methylindolin-1-amine Hydrochloride: A Synthetic Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride, a heterocyclic amine, has emerged as a valuable and versatile synthetic intermediate in the landscape of drug discovery and development. Its rigid, bicyclic indoline core provides a unique three-dimensional scaffold that is amenable to a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse bioactive molecules. This technical guide explores the multifaceted applications of this compound, detailing its pivotal role in the synthesis of the established antihypertensive drug Indapamide, as well as its growing importance in the development of novel anticancer and antimicrobial agents. This document provides a comprehensive overview of its synthesis, chemical properties, and its application in the creation of targeted therapeutics, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The following table summarizes key properties of this intermediate.

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 215-220°C (decomposes) |

| Solubility | Soluble in water, methanol, and DMSO; slightly soluble in ethyl acetate |

| Purity (HPLC) | ≥98.0% |

Core Application: Synthesis of the Antihypertensive Drug Indapamide

This compound is a critical precursor in the industrial synthesis of Indapamide, a thiazide-like diuretic widely prescribed for the treatment of hypertension. The synthesis involves the formation of an amide bond between 2-methylindolin-1-amine and 4-chloro-3-sulfamoylbenzoic acid.

Synthetic Workflow for Indapamide

The following diagram illustrates the key steps in the synthesis of Indapamide starting from this compound.

Experimental Protocol: Synthesis of Indapamide

This protocol outlines a common laboratory-scale synthesis of Indapamide.

Materials:

-

This compound

-

4-chloro-3-sulfamoylbenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Isopropanol

-

Water

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Free Base Generation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Slowly add triethylamine (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and generate the free amine.

-

Amide Coupling: To the same flask, add 4-chloro-3-sulfamoylbenzoic acid (1.0 eq). In a separate container, dissolve the coupling agent (DCC or DIC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the coupling agent solution to the reaction mixture portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure Indapamide.

Quantitative Data for Indapamide Synthesis

| Parameter | Value |

| Molar Ratio (Amine:Acid:Coupling Agent) | 1 : 1 : 1.1 |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 80 - 90% |

Mechanism of Action of Indapamide

Indapamide exerts its antihypertensive effect through a dual mechanism. Primarily, it acts as a diuretic by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion. Additionally, it has a direct vasodilatory effect on blood vessels.

Emerging Applications in Oncology

The indoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-methylindoline are being actively investigated as potential anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by protein kinases.

2-Methylindoline Derivatives as Kinase Inhibitors

Several studies have reported the synthesis of indolin-2-one derivatives, which share the core structure of 2-methylindoline, as potent inhibitors of various protein kinases implicated in cancer.

A general synthetic approach to these inhibitors often involves the condensation of an appropriate oxindole (which can be derived from 2-methylindoline) with an aldehyde.

Experimental Protocol: Synthesis of a Representative Indolin-2-one Derivative

This protocol describes the synthesis of a generic indolin-2-one derivative via a Knoevenagel condensation.

Materials:

-

Substituted 2-oxindole

-

Substituted aromatic aldehyde

-

Piperidine or Pyrrolidine (catalyst)

-

Ethanol or Acetic Acid (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-oxindole (1.0 eq) and the substituted aromatic aldehyde (1.0-1.2 eq) in the chosen solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of piperidine or pyrrolidine to the mixture.

-

Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Anticancer Activity

The following table presents the in vitro anticancer activity of representative indolin-2-one derivatives against various cancer cell lines.

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) |

| BIBF 1120 | VEGFR, PDGFR, FGFR | NSCLC | 0.02 - 0.1 |

| SU5416 | VEGFR-2 | Various | 1.0 - 5.0 |

| Axitinib | VEGFRs, PDGFR, c-KIT | Renal Cell Carcinoma | 0.001 - 0.01 |

Note: While not all of these are directly synthesized from this compound, they represent the therapeutic potential of the indolin-2-one scaffold.

Signaling Pathways Targeted by Indoline-based Kinase Inhibitors

Many indoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.

Potential in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. The indoline scaffold has been identified as a promising template for the design of such compounds. Research has shown that derivatives of 2-methylindoline exhibit activity against a range of bacterial and fungal pathogens.[1]

Synthesis of Antimicrobial Indoline Derivatives

The synthesis of antimicrobial indoline derivatives often involves the modification of the amino group at the 1-position or substitutions on the aromatic ring to modulate the compound's electronic and steric properties, thereby enhancing its interaction with microbial targets.

Experimental Protocol: General Synthesis of N-Substituted 2-Methylindoline Derivatives

Materials:

-

This compound

-

An appropriate electrophile (e.g., alkyl halide, acyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DCM, THF, acetonitrile)

Procedure:

-

Free Base Generation: Generate the free 2-methylindolin-1-amine in situ as described in the Indapamide synthesis.

-

N-Substitution: To the solution of the free amine, add the electrophile (1.0-1.2 eq) dropwise at a controlled temperature (typically 0°C to room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of novel indoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.

| Derivative Type | Microbial Strain | MIC (µg/mL) |

| Quaternary Ammonium Indolines | Staphylococcus aureus | 2 - 16 |

| Escherichia coli | 8 - 64 | |

| Indoline-Thiazole Hybrids | Candida albicans | 4 - 32 |

| Aspergillus niger | 16 - 128 |

Note: These are representative values for classes of indoline derivatives and may not be directly synthesized from this compound.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of indoline derivatives is thought to arise from various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Conclusion

This compound has proven to be a synthetic intermediate of significant value in drug discovery. Its established role in the synthesis of Indapamide highlights its industrial importance, while its potential as a scaffold for the development of novel anticancer and antimicrobial agents underscores its versatility and ongoing relevance in medicinal chemistry. The unique structural features of the 2-methylindoline core offer a rich platform for the design of new therapeutics with diverse mechanisms of action. As our understanding of disease pathways deepens, the strategic application of such versatile building blocks will undoubtedly continue to fuel the discovery of the next generation of medicines. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound to address unmet medical needs.

References

In-Depth Technical Guide: Antimicrobial and Anticancer Applications of 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride is a versatile heterocyclic compound primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide. Emerging research, however, has begun to illuminate its potential beyond this role, revealing promising antimicrobial and anticancer properties inherent to the 2-methylindoline scaffold. This technical guide provides a comprehensive overview of the current understanding of these applications, consolidating available data on its biological activity, outlining detailed experimental protocols for its evaluation, and visualizing the associated molecular pathways. While direct quantitative data for this compound is limited, this guide draws upon studies of closely related indoline derivatives to provide a foundational understanding for researchers in drug discovery and development.

Introduction